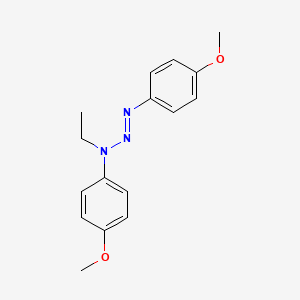
(1E)-3-Ethyl-1,3-bis(4-methoxyphenyl)triaz-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-4-methoxy-N-(4-methoxyphenyl)diazenyl-aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it a valuable component in dye formulations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methoxy-N-(4-methoxyphenyl)diazenyl-aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of N-ethyl-4-methoxyaniline. This is achieved by treating N-ethyl-4-methoxyaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt. The diazonium salt is then coupled with 4-methoxyaniline in an alkaline medium to produce the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of N-ethyl-4-methoxy-N-(4-methoxyphenyl)diazenyl-aniline follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters such as temperature, pH, and reactant concentrations.
化学反应分析
Types of Reactions
N-ethyl-4-methoxy-N-(4-methoxyphenyl)diazenyl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group (N=N) can yield the corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
N-ethyl-4-methoxy-N-(4-methoxyphenyl)diazenyl-aniline has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound synthesis and reactions.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The mechanism of action of N-ethyl-4-methoxy-N-(4-methoxyphenyl)diazenyl-aniline primarily involves its interaction with biological molecules through the azo group (N=N). The compound can undergo reduction in biological systems to form aromatic amines, which can then interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and functions, making the compound useful in therapeutic applications.
相似化合物的比较
N-ethyl-4-methoxy-N-(4-methoxyphenyl)diazenyl-aniline can be compared with other azo compounds such as:
N-ethyl-N-(4-methoxyphenyl)diazenyl-aniline: Similar structure but lacks the additional methoxy group, resulting in different chemical properties and applications.
4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine: Another azo compound with a different substitution pattern, leading to variations in reactivity and use.
4-Methoxybenzenamide, N-(4-methoxyphenyl): A structurally related compound with different functional groups, affecting its chemical behavior and applications.
The uniqueness of N-ethyl-4-methoxy-N-(4-methoxyphenyl)diazenyl-aniline lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
69391-86-2 |
|---|---|
分子式 |
C16H19N3O2 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
N-ethyl-4-methoxy-N-[(4-methoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H19N3O2/c1-4-19(14-7-11-16(21-3)12-8-14)18-17-13-5-9-15(20-2)10-6-13/h5-12H,4H2,1-3H3 |
InChI 键 |
WIDSXCBGUFOWAZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC=C(C=C1)OC)N=NC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Azaspiro[4.4]nonane,hydrobromide](/img/structure/B14007325.png)


![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)

![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)
![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)


![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
![2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B14007400.png)

![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)
